![molecular formula C6H4BrN3O B2822324 3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1784412-18-5](/img/structure/B2822324.png)
3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
“3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 1784412-18-5 . It has a molecular weight of 214.02 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives has been achieved starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis
The IUPAC name for this compound is 3-bromopyrazolo[1,5-a]pyrazin-4(5H)-one . The InChI code for this compound is 1S/C6H4BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H, (H,8,11) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involve the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 214.02 .Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives
This compound can be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been studied extensively from 2017 to 2021, and various synthetic strategies and approaches have been developed .
Ullmann-Type Amination
An efficient method for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines has been developed, which involves treating 3-bromopyrazolo[1,5-a]pyrimidine with a wide range of 1° or 2° alkylamines . This method is simple and efficient, and avoids drawbacks associated with alternative methods .
Anticancer Research
The Ullmann-Type Amination method mentioned above is key for preparing 3,6-Di-Amino-Substituted Anticancer Heterocycles . This suggests that the compound could have potential applications in anticancer research .
Building Block in Advanced Research
This compound is described as a versatile building block that offers a unique blend of reactivity and selectivity . This makes it a valuable asset for advanced research .
Safety and Hazards
Future Directions
The future directions for the research on “3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one” could involve further exploration of its antiproliferative effects on different cell lines . Additionally, more research could be conducted to understand its mechanism of action and potential applications in medicinal chemistry.
Mechanism of Action
Mode of Action
It has been reported that the compound can be used to prepare c-3 aminated pyrazolo[1,5-a]pyrimidines . This suggests that it may interact with its targets through amination, leading to changes in the targets’ function or activity .
Biochemical Pathways
Given its potential role in the synthesis of aminated pyrazolo[1,5-a]pyrimidines , it may be involved in pathways related to these compounds.
Result of Action
Its role in the synthesis of aminated pyrazolo[1,5-a]pyrimidines suggests that it may have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPVDZQRVNEPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one | |
CAS RN |
1784412-18-5 |
Source
|
Record name | 3-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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